molecular formula C5H11NO B13342524 (1R,2S)-2-Amino-1-methylcyclobutan-1-OL

(1R,2S)-2-Amino-1-methylcyclobutan-1-OL

Cat. No.: B13342524
M. Wt: 101.15 g/mol
InChI Key: KWXCRCUYAMGCIU-CRCLSJGQSA-N
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Description

Rel-(1R,2S)-2-amino-1-methylcyclobutan-1-ol is a chiral compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The stereochemistry of the compound is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-amino-1-methylcyclobutan-1-ol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reaction of (1R,2S)-norephedrine with 1,4-dibromobutane in the presence of sodium bicarbonate under reflux conditions . The reaction mixture is then worked up to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, chiral separation techniques such as preparative chromatography may be employed to obtain the pure enantiomer .

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-amino-1-methylcyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amines or alcohols .

Scientific Research Applications

Rel-(1R,2S)-2-amino-1-methylcyclobutan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-2-amino-1-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. For example, it may interact with adrenergic receptors, modulating neurotransmitter release and signal transduction .

Comparison with Similar Compounds

Rel-(1R,2S)-2-amino-1-methylcyclobutan-1-ol can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique cyclobutane ring in Rel-(1R,2S)-2-amino-1-methylcyclobutan-1-ol distinguishes it from other compounds and contributes to its specific properties and applications.

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(1R,2S)-2-amino-1-methylcyclobutan-1-ol

InChI

InChI=1S/C5H11NO/c1-5(7)3-2-4(5)6/h4,7H,2-3,6H2,1H3/t4-,5+/m0/s1

InChI Key

KWXCRCUYAMGCIU-CRCLSJGQSA-N

Isomeric SMILES

C[C@]1(CC[C@@H]1N)O

Canonical SMILES

CC1(CCC1N)O

Origin of Product

United States

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